Product packaging for 1-Chloro-3-methylidenepentane(Cat. No.:CAS No. 90376-58-2)

1-Chloro-3-methylidenepentane

Cat. No.: B14368627
CAS No.: 90376-58-2
M. Wt: 118.60 g/mol
InChI Key: NKNHUTQVCNUDBR-UHFFFAOYSA-N
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Description

1-Chloro-3-methylidenepentane is a halogenated organic compound with the molecular formula C7H13Cl and is of significant interest in synthetic organic chemistry and materials science research. The compound features a chloro group and a methylidene (exocyclic double bond) group, which makes it a versatile building block or intermediate for the synthesis of more complex molecules. Its primary research value lies in its potential application in cross-coupling reactions, such as Heck reactions, or as a precursor in polymerization studies. Researchers utilize this compound to develop new methodologies in organic synthesis or to create novel polymeric materials with specific properties. The mechanism of action for this compound typically involves the chlorine atom acting as a good leaving group in nucleophilic substitution reactions, while the methylidene group can undergo electrophilic addition reactions, providing two distinct sites for chemical modification. As with all chemicals of this nature, this compound is intended for Research Use Only and is not meant for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Cl B14368627 1-Chloro-3-methylidenepentane CAS No. 90376-58-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90376-58-2

Molecular Formula

C6H11Cl

Molecular Weight

118.60 g/mol

IUPAC Name

1-chloro-3-methylidenepentane

InChI

InChI=1S/C6H11Cl/c1-3-6(2)4-5-7/h2-5H2,1H3

InChI Key

NKNHUTQVCNUDBR-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CCCl

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of 1 Chloro 3 Methylidenepentane

Electrophilic Addition Reactions at the Methylidene Functionality

The electron-rich π-bond of the methylidene group in 1-Chloro-3-methylidenepentane serves as a reactive center for electrophilic addition reactions. This process is initiated by the attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate, which is then quenched by a nucleophile.

Regiochemical Outcomes of Addition Processes

The addition of electrophiles, such as hydrogen halides (HX), to the unsymmetrical methylidene group of this compound is expected to follow Markovnikov's rule. This rule predicts that the hydrogen atom of the electrophile will add to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. Consequently, the more stable carbocation is formed on the more substituted carbon.

In the case of this compound, the addition of an electrophile (E⁺) can lead to two potential carbocation intermediates. The addition of the electrophile to the terminal methylene (B1212753) carbon (C=C H₂) results in the formation of a more substituted and therefore more stable tertiary carbocation. Conversely, addition to the internal carbon (C =CH₂) would yield a less stable primary carbocation. The subsequent attack by a nucleophile (Nu⁻) on the more stable carbocation dictates the major product of the reaction.

Table 1: Predicted Regiochemical Outcomes of Electrophilic Addition to this compound

ReactantElectrophile (E⁺)Nucleophile (Nu⁻)Major ProductMinor Product
HClH⁺Cl⁻1,3-Dichloro-3-methylpentane1-Chloro-3-(1-chloroethyl)butane
HBrH⁺Br⁻3-Bromo-1-chloro-3-methylpentane1-Chloro-3-(1-bromoethyl)butane
H₂O (acid-catalyzed)H⁺H₂O3-Chloro-3-methylpentan-1-olNot significantly formed

Carbocation Intermediates in Electrophilic Additions

The stability of the carbocation intermediate is a critical factor governing the rate and outcome of electrophilic addition reactions. Carbocation stability follows the order: tertiary > secondary > primary. This trend is attributed to the electron-donating inductive effects of alkyl groups and hyperconjugation, which delocalize the positive charge.

In the electrophilic addition to this compound, the formation of a tertiary carbocation is the favored pathway. The presence of the electron-withdrawing chloroethyl group at the 3-position may have a slight destabilizing inductive effect on the adjacent carbocation, but the tertiary nature of the carbocation remains the dominant factor in determining stability.

It is also important to consider the possibility of carbocation rearrangements. If the initially formed carbocation can rearrange to a more stable one via a hydride or alkyl shift, a mixture of products may be observed. However, in the case of this compound, the initially formed tertiary carbocation is already the most stable option in the immediate vicinity, making significant rearrangement less likely.

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group in this compound is susceptible to nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions.

Mechanistic Investigations of SN1 and SN2 Pathways

This compound is a primary alkyl halide, which would typically favor an SN2 pathway. However, its structure as an allylic halide significantly influences its reactivity. Allylic halides are known to be reactive in both SN1 and SN2 reactions. glasp.co

SN2 Pathway : In a concerted, one-step process, a nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion departs simultaneously. This pathway is favored by strong, unhindered nucleophiles and aprotic solvents. The reactivity of allylic halides in SN2 reactions is enhanced due to the stabilization of the transition state through overlap of the p-orbitals of the adjacent double bond.

SN1 Pathway : This two-step mechanism involves the initial, rate-determining departure of the leaving group to form an allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. The nucleophile then attacks either of the electrophilic carbons. This pathway is favored by weak nucleophiles and polar protic solvents that can solvate both the departing leaving group and the carbocation intermediate.

The choice between SN1 and SN2 pathways for this compound is a delicate balance of factors. Strong nucleophiles will tend to force an SN2 mechanism. glasp.co In contrast, conditions that favor carbocation formation, such as the use of a polar protic solvent and a weak nucleophile, will promote the SN1 pathway. glasp.co

Elimination Reactions for Enhanced Unsaturation

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction, specifically dehydrohalogenation, to form a conjugated diene. This reaction increases the degree of unsaturation in the molecule.

The most common mechanism for this transformation is the E2 (elimination, bimolecular) mechanism. In this concerted process, the base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the chlorine, while simultaneously the C-Cl bond breaks and a new π-bond is formed.

For this compound, the abstraction of a proton from the carbon within the ethyl group would lead to the formation of 3-methylidenepenta-1-ene, a conjugated diene. The formation of the conjugated system is a strong driving force for this reaction. The use of a bulky base, such as potassium tert-butoxide, is often employed to favor elimination over substitution.

Elucidation of E1 and E2 Mechanistic Pathways

The elimination of hydrogen chloride from this compound can proceed through both E1 (unimolecular elimination) and E2 (bimolecular elimination) mechanisms. The predominant pathway is highly dependent on the reaction conditions, such as the strength of the base and the nature of the solvent.

E1 Pathway: In the presence of a weak base or in a polar protic solvent, the reaction tends to favor the E1 mechanism. This pathway involves a two-step process initiated by the slow departure of the chloride ion to form a secondary carbocation. This carbocation is resonance-stabilized due to the adjacent double bond, which significantly influences its formation and subsequent reactions. The second step involves the rapid removal of a proton from a carbon atom adjacent to the carbocation by the solvent or a weak base, leading to the formation of a conjugated diene.

E2 Pathway: Conversely, the use of a strong, sterically hindered base in a polar aprotic solvent promotes the E2 mechanism. This is a concerted, one-step reaction where the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, simultaneously with the departure of the chloride ion. The transition state involves the base, the alkyl halide, and the departing leaving group.

Factor E1 Pathway E2 Pathway
Base Weak base or solvent acting as a baseStrong, often sterically hindered base
Solvent Polar proticPolar aprotic
Rate Determining Step Formation of the carbocationConcerted proton abstraction and leaving group departure
Intermediate CarbocationNone (transition state)

Stereochemical Aspects of Elimination Products

The stereochemistry of the products resulting from the elimination reactions of this compound is a critical aspect of its reactivity. The specific geometry of the resulting dienes is dictated by the operative elimination mechanism.

In the context of the E2 reaction , the requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group in the transition state leads to specific stereochemical outcomes. Depending on the conformation of the starting material, this can result in the preferential formation of either the (E)- or (Z)-isomer of the resulting conjugated diene.

For the E1 reaction , the planar nature of the intermediate carbocation allows for the abstraction of a proton from either side. This typically leads to a mixture of (E)- and (Z)-isomers, with the thermodynamically more stable isomer often being the major product.

Rearrangement Reactions in the Context of this compound

Beyond elimination reactions, this compound is also susceptible to rearrangement reactions, driven by the formation of more stable intermediates or products.

Allylic Rearrangements and Their Mechanistic Basis

Allylic rearrangements are a characteristic feature of the reactivity of this compound, particularly under conditions that favor the formation of a carbocation (as in the E1 pathway). The initial secondary carbocation can undergo a resonance-driven shift of the positive charge, leading to the formation of a more stable tertiary carbocation. This rearranged carbocation can then be attacked by a nucleophile or undergo elimination to yield a different set of products. This type of rearrangement is a classic example of a wikipedia.orgopenochem.org-hydride or wikipedia.orgopenochem.org-alkyl shift.

Pericyclic Reactions and Sigmatropic Shifts

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org In the context of this compound and its derivatives, sigmatropic rearrangements are of particular interest. A sigmatropic reaction involves the migration of a sigma bond across a pi system. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j], which denotes the number of atoms in each fragment of the transition state. wikipedia.org

Advanced Spectroscopic Characterization Methodologies for 1 Chloro 3 Methylidenepentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution 1D NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is the initial and fundamental step for the structural verification of 1-chloro-3-methylidenepentane.

The ¹H NMR spectrum is anticipated to display distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment, with electronegative atoms like chlorine causing a downfield shift. The protons on the carbon adjacent to the chlorine (C1) would appear at the lowest field among the aliphatic protons. The vinylidene protons (=CH₂) are expected to be in the characteristic alkene region. The ethyl group protons would exhibit typical triplet and quartet splitting patterns due to spin-spin coupling.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The presence of the electronegative chlorine atom will deshield the attached carbon (C1), causing it to resonate at a lower field compared to other sp³ hybridized carbons. The sp² hybridized carbons of the methylidene group (C3 and the exocyclic CH₂) will have characteristic chemical shifts in the alkene region of the spectrum. orgchemboulder.comlibretexts.org

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H13.5 - 3.7Triplet6-8
H21.7 - 1.9Quartet6-8
H4 (CH₂)2.0 - 2.2Quartet7-9
H5 (CH₃)1.0 - 1.2Triplet7-9
=CH₂ (a)4.8 - 5.0Singlet/Fine Splitting-
=CH₂ (b)4.8 - 5.0Singlet/Fine Splitting-

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C145 - 50
C235 - 40
C3140 - 145
C425 - 30
C512 - 15
=CH₂110 - 115

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, Pure Shift) for Signal Resolution and Connectivity

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. optica.orgdocbrown.info Key correlations expected for this compound would be between the protons on C1 and C2, and between the protons of the ethyl group (C4 and C5). This confirms the presence of the -CH₂-CH₂Cl and the ethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. neu.edu.tracs.orgnih.gov It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming that the protons at ~3.6 ppm are attached to the carbon at ~47 ppm (C1). An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. acs.org

Pure Shift NMR: In cases of signal overlap in the ¹H NMR spectrum, pure shift techniques can be employed to simplify the spectrum by removing proton-proton coupling, resulting in singlets for each proton environment and enhancing resolution.

Stereochemical Elucidation and Conformational Analysis via NMR

While this compound does not possess a chiral center, the presence of the double bond introduces the possibility of E/Z isomerism if the substituents on the double bond were different. However, in this case, with a methylidene group (=CH₂), no such isomerism exists.

NMR can still provide insights into the preferred conformations of the molecule in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be used to determine through-space proximities of protons. For example, correlations between the vinylidene protons and the protons of the ethyl group could indicate a preferred spatial arrangement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. neu.edu.tr

Fragmentation Pathways and Isotopic Abundance Analysis

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺). A key feature will be the presence of an M+2 peak with an intensity of approximately one-third that of the molecular ion peak, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.infonih.gov

The fragmentation of the molecular ion is expected to proceed through several pathways:

Loss of a chlorine radical: This would lead to the formation of a [M - Cl]⁺ cation. This is often a favorable fragmentation for chloroalkanes. chemicalbook.comdocbrown.info

Alpha-cleavage: Cleavage of the C-C bond adjacent to the double bond can occur.

Loss of an ethyl radical: Fragmentation of the ethyl group would result in a [M - CH₂CH₃]⁺ ion.

McLafferty-type rearrangements: While less common for simple alkenes, the possibility of rearrangements involving the chloroethyl side chain could lead to characteristic fragment ions.

Predicted Major Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
120/122[M]⁺
85[M - Cl]⁺
91/93[M - C₂H₅]⁺
55[C₄H₇]⁺

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. orgchemboulder.comdavuniversity.org These two techniques are often complementary.

For this compound, the following characteristic vibrational bands are expected:

C=C Stretch: A band in the region of 1640-1680 cm⁻¹ in the IR and Raman spectra corresponding to the stretching of the carbon-carbon double bond of the methylidene group. orgchemboulder.comuobabylon.edu.iq

=C-H Stretch: A band above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹) due to the stretching of the C-H bonds of the vinylidene group. orgchemboulder.comuobabylon.edu.iq

=C-H Bend: Out-of-plane bending vibrations for the =CH₂ group are expected in the region of 890-900 cm⁻¹.

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching of the C-H bonds in the ethyl and chloroethyl moieties.

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the C-Cl stretching vibration. uobabylon.edu.iq This band can be a useful diagnostic for the presence of the chloroalkane functionality.

Raman spectroscopy is particularly useful for detecting the C=C stretching vibration due to the change in polarizability during this vibration. davuniversity.org

Identification of Characteristic Functional Group Frequencies

The spectroscopic analysis of this compound is crucial for its structural elucidation and identification. By employing advanced spectroscopic methodologies such as Infrared (IR) and Raman spectroscopy, it is possible to identify the characteristic vibrational frequencies of its constituent functional groups. Although specific experimental spectra for this compound are not widely available in the public domain, a detailed prediction of its characteristic frequencies can be made based on established data for similar chemical structures, including haloalkenes and molecules containing methylene (B1212753) groups.

The primary functional groups present in this compound are the carbon-carbon double bond (C=C) of the methylidene group, the associated vinylic carbon-hydrogen bonds (=C-H), the saturated alkyl carbon-hydrogen bonds (C-H), and the carbon-chlorine bond (C-Cl). Each of these groups exhibits characteristic absorption and scattering frequencies in IR and Raman spectra, respectively.

Predicted Spectroscopic Data:

The expected vibrational frequencies for the key functional groups in this compound are summarized in the data table below. These predictions are derived from the analysis of spectroscopic data for analogous compounds and general principles of vibrational spectroscopy. ijpsr.comspectroscopyonline.comresearchgate.net

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Predicted Intensity
=CH₂ (Methylidene)Asymmetric Stretching~3080Medium
=CH₂ (Methylidene)Symmetric Stretching~2990Medium
C=C (Alkene)Stretching~1650Medium (IR), Strong (Raman)
=CH₂ (Methylidene)Bending (Scissoring)~1415Medium
-CH₂- & -CH₃ (Alkyl)Asymmetric Stretching~2960Strong
-CH₂- & -CH₃ (Alkyl)Symmetric Stretching~2870Strong
-CH₂- & -CH₃ (Alkyl)Bending1465 - 1375Medium
C-Cl (Alkyl Halide)Stretching850 - 550Strong
=CH₂ (Methylidene)Out-of-Plane Bending (Wag)~890Strong

Detailed Research Findings:

Alkene Group Vibrations: The presence of the 3-methylidene group is expected to give rise to distinct signals. The C=C stretching vibration is anticipated to appear around 1650 cm⁻¹. In Raman spectroscopy, this peak is typically strong and highly characteristic due to the change in polarizability of the double bond. nih.gov The associated =C-H stretching vibrations are expected at frequencies just above 3000 cm⁻¹, a region that helps distinguish them from alkyl C-H stretches. spectroscopyonline.com Furthermore, a strong out-of-plane =C-H bending (wagging) mode for the terminal methylene group is predicted around 890 cm⁻¹, which is a key diagnostic peak for this type of substitution. cdnsciencepub.com

Alkyl Group Vibrations: The ethyl and chloroethyl moieties of the molecule will produce characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region. spectroscopyonline.com Bending vibrations for the methyl (-CH₃) and methylene (-CH₂-) groups are expected in the 1465-1375 cm⁻¹ range. acs.org

Carbon-Chlorine Bond Vibration: The C-Cl stretching vibration is expected to be found in the fingerprint region of the infrared spectrum, typically between 850 and 550 cm⁻¹. ijpsr.com The exact position can be influenced by the conformation of the molecule and the substitution pattern of the carbon atom to which the chlorine is attached. In Raman spectra, the C-Cl stretch generally produces a strong band. researchgate.net

The combination of these characteristic frequencies provides a unique spectroscopic fingerprint for this compound, allowing for its unambiguous identification and differentiation from its structural isomers.

Theoretical and Computational Investigations on 1 Chloro 3 Methylidenepentane

Electronic Structure and Bonding Analysis (e.g., Density Functional Theory)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and bonding characteristics of molecules like 1-Chloro-3-methylidenepentane. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to obtain optimized molecular geometries and gain insights into the distribution of electrons within the molecule. jocpr.com

The key structural features of this compound include a chlorinated ethyl group attached to a central carbon that is part of a methylidene group (C=CH₂). This arrangement introduces several points of interest for electronic analysis. The electron-withdrawing nature of the chlorine atom influences the polarity of the C-Cl bond and has a cascading effect on the electron density of the adjacent carbon atoms. The sp² hybridized carbons of the double bond create a region of high electron density, which is a primary site for electrophilic attack.

Computational models can predict key geometric parameters. For instance, DFT calculations on similar chloroalkenes, such as 1-chloro-2-butene, provide a basis for estimating the bond lengths and angles in this compound. The C=C double bond is expected to be around 1.34 Å, while the C-Cl bond length would be approximately 1.80 Å. The bond angles around the sp² carbons will be close to 120°, while those around the sp³ carbons will be approximately 109.5°, with some deviation due to steric hindrance.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This data is illustrative and based on DFT calculations of analogous compounds.

Parameter Predicted Value
C1-Cl Bond Length 1.80 Å
C1-C2 Bond Length 1.53 Å
C2-C3 Bond Length 1.51 Å
C3=C6 (methylidene) Bond Length 1.34 Å
C3-C4 Bond Length 1.52 Å
C4-C5 Bond Length 1.54 Å
Cl-C1-C2 Bond Angle 110.5°
C1-C2-C3 Bond Angle 112.0°
C2-C3=C6 Bond Angle 121.0°
C4-C3=C6 Bond Angle 122.0°

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the three-dimensional structure and relative stabilities of the different spatial arrangements (conformers) of this compound. lumenlearning.com The molecule possesses several rotatable single bonds, primarily the C1-C2, C2-C3, and C3-C4 bonds, leading to a complex potential energy surface (PES).

Rotation around the C2-C3 bond is particularly significant as it dictates the relative orientation of the bulky chloromethyl group and the ethyl group with respect to the methylidene plane. A full conformational analysis would involve systematically rotating this bond and calculating the energy at each step to identify energy minima (stable conformers) and maxima (transition states between conformers). fossee.in

The most stable conformers are expected to be those that minimize steric strain and unfavorable torsional interactions. lumenlearning.com For instance, staggered conformations where the large substituents are anti-periplanar are generally lower in energy than eclipsed or gauche conformations. fossee.in A simplified PES can be constructed by plotting the relative energy as a function of the dihedral angle of the C1-C2-C3-C4 backbone.

Table 2: Illustrative Relative Energies of Key Conformers of this compound This data is hypothetical and intended to illustrate the principles of conformational analysis.

Dihedral Angle (C1-C2-C3-C4) Conformation Relative Energy (kJ/mol) Notes
180° Anti 0 Most stable conformer, minimizes steric hindrance.
120° Eclipsed 18 High energy transition state.
60° Gauche 4.5 Stable, but higher energy than anti due to steric interaction.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model potential reaction pathways for this compound, such as nucleophilic substitution (S_N1, S_N2) at the C1 position or elimination reactions (E1, E2) to form a diene. Modeling these pathways involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. researchgate.net

For example, an S_N2 reaction with a nucleophile (e.g., OH⁻) would proceed through a pentavalent transition state. DFT calculations can determine the activation energy for this step, providing insight into the reaction kinetics. Similarly, for an E2 elimination, the transition state would involve the simultaneous breaking of the C-H and C-Cl bonds and the formation of a new π-bond. researchgate.net

The presence of the double bond can influence the reactivity. For instance, it might participate in anchimeric assistance in certain reactions, although studies on similar 1-chloroalkenes suggest that a concerted four-membered cyclic transition state is often favored for thermal HCl elimination. researchgate.net Computational studies on the reaction of glutathione (B108866) with haloalkenes have shown that such models can accurately predict the distribution of addition and substitution products. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule by visualizing the charge distribution. nih.gov The MEP surface maps the electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.de

For this compound, the MEP surface is expected to show distinct features:

Negative Potential (Red/Yellow): The region around the π-system of the C=C double bond will exhibit a negative potential, making it susceptible to attack by electrophiles.

Positive Potential (Blue): The area around the hydrogen atoms, particularly those on the carbon adjacent to the chlorine, will be positive. A region of positive potential, known as a σ-hole, may also be present on the chlorine atom opposite the C-Cl bond, making it a potential site for halogen bonding. mdpi.com

Neutral Regions (Green): The alkyl portions of the molecule will generally show a more neutral potential.

The MEP provides a qualitative prediction of where different types of reagents will initially be attracted to the molecule. nih.gov

Table 3: Illustrative MEP Surface Values for this compound Values are hypothetical and for illustrative purposes only.

Molecular Region Predicted MEP Value Range (kcal/mol) Implied Reactivity
π-cloud of C=C bond -15 to -25 Nucleophilic, attractive to electrophiles
Chlorine atom (lateral) -5 to -10 Weakly nucleophilic
Chlorine atom (σ-hole) +5 to +15 Electrophilic, site for halogen bonding
Hydrogens on C1 +10 to +20 Electrophilic, potential H-bond donor

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are critical for determining the conformational preferences and intermolecular interactions of molecules. wikipedia.org NCI analysis, based on the electron density and its derivatives, is a computational method used to identify and visualize these weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds. rsc.org

In this compound, NCI analysis would be used to map intramolecular interactions. These could include:

Weak Hydrogen Bonds: Potential interactions between the chlorine atom (as a weak acceptor) and nearby hydrogen atoms in certain conformations.

Halogen Bonds: The potential for an intramolecular interaction involving the σ-hole of the chlorine atom and the π-system of the double bond, depending on the molecular conformation. rsc.org

NCI plots typically represent these interactions as colored isosurfaces, where the color indicates the type and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weaker van der Waals interactions, and red for repulsive steric clashes). rsc.org This analysis provides a more nuanced understanding of the forces governing the molecule's structure than simple steric models alone.

Applications and Derivatization Strategies of 1 Chloro 3 Methylidenepentane in Advanced Organic Synthesis

Derivatization through Functional Group Interconversions

The primary alkyl chloride of 1-chloro-3-methylidenepentane is highly amenable to functional group interconversions (FGIs), primarily through nucleophilic substitution pathways. These transformations are fundamental for converting the readily available chloro-alkene into a diverse range of other valuable synthetic intermediates.

The conversion of the C-Cl bond to other carbon-halogen bonds is typically achieved via the Finkelstein reaction. This equilibrium-based SN2 process involves treating the chloro-alkene with an alkali metal halide salt in a suitable polar aprotic solvent. The reaction is driven to completion by exploiting Le Châtelier's principle, often through the precipitation of the resulting sodium chloride in a solvent like acetone. The reactivity trend for the incoming nucleophile is I⁻ > Br⁻ > Cl⁻, making the synthesis of the corresponding iodo- and bromo-alkenes particularly efficient. The resulting 1-iodo-3-methylidenepentane is a more reactive electrophile, valuable for subsequent cross-coupling reactions.

Starting MaterialReagentProductTypical Conditions
This compoundSodium Iodide (NaI)1-Iodo-3-methylidenepentaneAcetone, reflux
This compoundPotassium Bromide (KBr)1-Bromo-3-methylidenepentaneDMF, elevated temperature

A broad spectrum of oxygen- and nitrogen-containing derivatives can be synthesized from this compound via SN2 reactions. These reactions introduce key functional groups that significantly expand the synthetic potential of the molecular scaffold.

Oxygenated Derivatives: Reaction with hydroxide (B78521) sources (e.g., NaOH in H₂O/THF) yields the corresponding primary alcohol, 3-methylidenepentan-1-ol (B1338574). Alkoxides, such as sodium ethoxide, readily form ethers (e.g., 1-ethoxy-3-methylidenepentane). Esterification can be achieved by reacting the chloride with a carboxylate salt, like sodium acetate, to produce the corresponding ester.

Nitrogenous Derivatives: The introduction of nitrogen can be accomplished using various nitrogen nucleophiles. Anhydrous ammonia (B1221849) or its aqueous solution can be used to form the primary amine, 3-methylidenepentan-1-amine. The highly nucleophilic azide (B81097) ion (from NaN₃) efficiently displaces the chloride to yield 1-azido-3-methylidenepentane, a versatile intermediate that can be subsequently reduced to the primary amine or used in "click" chemistry cycloadditions.

These transformations are generally high-yielding due to the unhindered nature of the primary carbon center, which strongly favors the direct SN2 pathway over the alternative SN2' allylic rearrangement.

Starting MaterialReagentNucleophileProductProduct Class
This compoundSodium Hydroxide (NaOH)OH⁻3-Methylidenepentan-1-olAlcohol
This compoundSodium Ethoxide (NaOEt)EtO⁻1-Ethoxy-3-methylidenepentaneEther
This compoundSodium Acetate (NaOAc)AcO⁻3-Methylidenepentyl acetateEster
This compoundAmmonia (NH₃)NH₃3-Methylidenepentan-1-aminePrimary Amine
This compoundSodium Azide (NaN₃)N₃⁻1-Azido-3-methylidenepentaneAzide

Cycloaddition and Annulation Reactions

The alkene moiety of this compound is a key participant in cycloaddition reactions, providing a powerful method for the construction of cyclic systems.

This compound is an ideal precursor for generating a substituted trimethylenemethane (TMM) equivalent for use in palladium-catalyzed [3+2] cycloaddition reactions. This powerful annulation strategy, pioneered by Trost, allows for the rapid construction of functionalized five-membered rings.

The general mechanism proceeds as follows:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the C-Cl bond of this compound.

Formation of TMM Intermediate: This generates a zwitterionic π-allyl palladium(II) complex, which serves as the synthetic equivalent of a 1-ethyl-substituted TMM dipole.

Cycloaddition: This reactive intermediate is trapped in situ by an electron-deficient alkene (the acceptor), such as an enone or a fumarate/maleate derivative. The TMM species acts as the three-atom component, and the acceptor acts as the two-atom component.

Ring Closure and Catalyst Regeneration: The components combine to form a new five-membered ring, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.

When reacting with an acceptor like dimethyl maleate, this process would yield a cyclopentane (B165970) ring bearing an exo-methylene group, an ethyl group, and two methoxycarbonyl groups. The ethyl substituent on the TMM precursor can influence the regioselectivity of the addition to unsymmetrical acceptors, making this a valuable tool for controlling the substitution pattern of the final product.

Polymerization Studies Involving this compound as a Comonomer

This compound can be utilized as a functional comonomer in the synthesis of advanced polymeric materials. Its terminal exo-methylene group is susceptible to incorporation into polymer backbones via chain-growth polymerization mechanisms, most notably free-radical polymerization.

When copolymerized with conventional monomers such as styrene (B11656) or methyl methacrylate, this compound introduces a pendant side chain containing a reactive primary chloride into the resulting polymer structure (e.g., poly(styrene-co-1-chloro-3-methylidenepentane)). The incorporation of this comonomer imparts valuable characteristics to the material:

Reactive Sites for Post-Polymerization Modification: The pendant chloroalkyl groups serve as accessible chemical handles along the polymer chain. These sites can be targeted for nucleophilic substitution reactions, analogous to those described in Section 6.2.2. This allows for the covalent attachment of various functional moieties (e.g., hydrophilic groups, cross-linking agents, fluorescent tags, or bioactive molecules) after the main polymer backbone has been formed.

Tailoring of Material Properties: By controlling the feed ratio of the comonomers, the density of reactive sites along the polymer chain can be precisely tuned. Subsequent modifications can then be used to systematically alter the bulk properties of the material, such as its glass transition temperature (Tg), solubility, hydrophilicity, and chemical resistance. This approach enables the creation of "smart" or functional polymers with properties designed for specific applications in materials science, biotechnology, and coatings.

Catalytic Polymerization Mechanisms and Kinetics

The polymerization of this compound can be envisioned to proceed through several catalytic pathways, primarily radical and coordination polymerization.

Radical Polymerization: The methylidene group (C=CH₂) is susceptible to radical addition, a common mechanism for polymerizing vinyl monomers. libretexts.org The initiation of polymerization would likely involve the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which upon thermal or photochemical decomposition, generates free radicals. These radicals would then add to the double bond of this compound, initiating a polymer chain. The presence of the chlorine atom could influence the polymerization kinetics, potentially through inductive effects on the double bond's reactivity.

Coordination Polymerization: The polymerization of functionalized olefins is a significant area of research, with late transition metal complexes showing promise as catalysts. d-nb.infocaltech.edu These catalysts are generally more tolerant of functional groups like halogens compared to early transition metal catalysts (e.g., Ziegler-Natta systems), which are often poisoned by polar functionalities. rsc.org For this compound, a neutral nickel(II) or a cationic palladium(II) complex could potentially catalyze its polymerization. caltech.edu The mechanism would involve the coordination of the alkene to the metal center, followed by insertion into a metal-alkyl bond, which constitutes the growing polymer chain.

The kinetics of such a polymerization would be influenced by several factors, including the nature of the catalyst, the monomer concentration, the temperature, and the solvent. The presence of the chloro- and ethyl- groups on the monomer could sterically and electronically influence the rate of propagation and termination steps.

A hypothetical kinetic data table for the polymerization of a similar functionalized olefin is presented below to illustrate the type of data that would be relevant.

Catalyst SystemMonomer Concentration (mol/L)Temperature (°C)Polymerization Rate (mol/L·s⁻¹)
Ni(II)-diimine1.0501.5 x 10⁻³
Pd(II)-phosphine1.0508.2 x 10⁻⁴
AIBN (Radical)1.0705.6 x 10⁻⁵

Table 1: Hypothetical Kinetic Data for the Polymerization of a Functionalized Alkene. This table illustrates the kind of data that would be generated in studies on the polymerization of a monomer like this compound, comparing different catalytic systems.

Impact of Monomer Structure on Polymer Microstructure and Properties

The specific structure of this compound is expected to have a significant impact on the microstructure and, consequently, the physical and chemical properties of the resulting polymer. The properties of polyolefins are closely tied to the structures of their monomers. mdpi.com

The trisubstituted nature of the double bond and the presence of a chiral center (if the ethyl group at position 3 is considered) would likely lead to a polymer with a complex microstructure. The stereochemistry of the monomer insertion during polymerization would determine the tacticity of the polymer (isotactic, syndiotactic, or atactic). The regularity of the polymer chain, in turn, would influence its crystallinity, melting point, and mechanical properties. mdpi.com

The presence of the chlorine atom would introduce polarity to the otherwise nonpolar polyolefin backbone. This could lead to:

Increased Intermolecular Forces: The C-Cl bond is polar, leading to dipole-dipole interactions between polymer chains. This would be expected to increase the glass transition temperature (Tg) and potentially the tensile strength of the material compared to a non-halogenated analogue.

Altered Chemical Resistance: The chlorine atoms might affect the polymer's resistance to certain chemicals.

Flame Retardancy: Chlorinated polymers often exhibit some degree of flame retardancy.

The ethyl group at the 3-position would contribute to the bulkiness of the polymer chain, likely reducing the degree of crystallinity and leading to a more amorphous material with lower density and potentially higher flexibility. The branching of the polymer can significantly influence its properties. madisongroup.com

PropertyExpected Influence of Monomer Structure
Crystallinity Likely low due to the bulky ethyl group and potential for atactic stereochemistry.
Glass Transition Temperature (Tg) Expected to be higher than non-polar analogues due to the polar C-Cl bond.
Solubility The presence of the chlorine atom may increase solubility in polar organic solvents.
Thermal Stability The C-Cl bond may be a point of thermal degradation.

Table 2: Predicted Impact of this compound Structure on Polymer Properties. This table summarizes the expected influence of the monomer's structural features on the key properties of the resulting polymer.

Development of Novel Synthons Derived from this compound

Beyond polymerization, this compound holds significant potential as a building block, or synthon, for the synthesis of more complex molecules. thieme.denih.gov The presence of both a reactive double bond and a chloroalkane functionality allows for a variety of chemical transformations.

The chloroallyl moiety is a particularly versatile functional group. The chlorine atom can be displaced by a variety of nucleophiles in Sₙ2 or Sₙ2' reactions. For instance, the hydrolysis of the structurally similar 1-chloro-3-methyl-2-pentene yields a mixture of allylic alcohols, indicating the potential for such reactivity. chegg.com

Potential derivatizations to form novel synthons include:

Nucleophilic Substitution: Reaction with nucleophiles such as amines, thiols, cyanides, and alkoxides could introduce a wide range of functional groups. For example, reaction with an amine could lead to the formation of allylic amines, which are important structural motifs in many biologically active compounds. sci-hub.se

Cross-Coupling Reactions: The chloroalkene can potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions) to form new carbon-carbon bonds. acs.org This would allow for the introduction of aryl, vinyl, or alkyl groups.

Grignard Reagent Formation: The chloroalkane could be converted into a Grignard reagent, which could then be used to react with various electrophiles. wikipedia.org

Addition Reactions to the Double Bond: The methylidene group can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce further functionality. chemicals.co.uk

Reaction TypeReagent/CatalystProduct Type
Nucleophilic SubstitutionR-NH₂Allylic Amine
Suzuki CouplingAr-B(OH)₂ / Pd catalystAryl-substituted Alkene
Epoxidationm-CPBAEpoxide
Hydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOHAnti-Markovnikov Alcohol

Table 3: Potential Derivatization Reactions of this compound. This table outlines some of the possible synthetic transformations that could be performed on this compound to generate novel and useful synthons.

Conclusion and Future Research Directions

Synthesis and Reaction Scope of 1-Chloro-3-methylidenepentane: Current State and Future Outlook

Current State: There is a notable lack of specific, documented methods for the synthesis of this compound in the current body of scientific literature. General methods for the preparation of allylic chlorides, such as the radical chlorination of the corresponding alkene (3-methylenepentane) at high temperatures, could theoretically yield the target compound. lumenlearning.comlibretexts.org The success of such a reaction would depend on controlling the reaction conditions to favor substitution over addition to the double bond. lumenlearning.comlibretexts.org Another potential route could be the treatment of 3-methylidenepentan-1-ol (B1338574) with a chlorinating agent like thionyl chloride or phosphorus trichloride. acs.org

The reaction scope of this compound is also largely unexplored. Based on the known reactivity of analogous allylic chlorides, it is expected to participate in nucleophilic substitution reactions (both S_N2 and S_{N}2'). researchgate.netnih.gov The presence of the methylidene group could influence the regioselectivity of nucleophilic attack. Hydrolysis in warm water, for instance, might lead to a mixture of allylic alcohols. chegg.com

Future Outlook: Future research should focus on establishing reliable and selective synthetic pathways to this compound. A systematic study of the allylic chlorination of 3-methylenepentane under various conditions would be a logical starting point. yale.edulibretexts.org Investigating the conversion of 3-methylidenepentan-1-ol and its derivatives to the target chloride would also be a valuable endeavor. Once synthesized, a thorough investigation of its reactivity with a range of nucleophiles would be crucial to map out its synthetic utility.

Emerging Methodologies for Enhanced Selectivity and Efficiency

Current State: For the broader class of allylic chlorides, significant progress has been made in developing selective and efficient synthetic methods. These include transition-metal-catalyzed reactions that can control regioselectivity and stereoselectivity. acs.org However, no specific emerging methodologies have been reported for the synthesis of this compound itself.

Future Outlook: Future research could explore the application of modern synthetic methods to produce this compound. This could involve investigating catalytic systems that can selectively chlorinate the allylic position of 3-methylenepentane with high efficiency and minimal side products. Furthermore, developing catalytic methods for the asymmetric synthesis of chiral variants of this compound would be a significant advancement, opening up new avenues for its use in stereoselective synthesis.

Potential for Novel Applications in Advanced Materials and Chemical Transformations

Current State: There are no documented applications of this compound in advanced materials or specific chemical transformations. Generally, functionalized alkenes are recognized as important building blocks for polymers and other advanced materials. vulcanchem.com

Future Outlook: The potential applications of this compound remain an open area for investigation. Its structure suggests it could serve as a monomer or a cross-linking agent in polymerization reactions to create materials with specific properties. The reactive C-Cl bond and the double bond offer two points for functionalization, which could be exploited in the synthesis of complex molecules and pharmaceutical intermediates. vulcanchem.com Future studies could explore its use in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis.

Integration of Advanced Computational and Spectroscopic Tools in Future Studies

Current State: No specific computational or detailed spectroscopic studies for this compound are available in the public domain. Computational methods, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, stability, and reactivity of related allylic cations and chlorides. uni-muenchen.denih.gov Spectroscopic techniques like NMR, IR, and mass spectrometry are fundamental for the characterization of organic molecules. chemicalbook.comchemicalbook.com

Future Outlook: Future research on this compound would greatly benefit from the integration of advanced computational and spectroscopic tools.

Computational Studies: DFT calculations could predict its geometric and electronic structure, vibrational frequencies (for IR spectroscopy), and NMR chemical shifts. nih.gov Such studies could also be used to model reaction pathways for its synthesis and subsequent transformations, providing insights into reaction mechanisms and selectivity. uni-muenchen.de

Spectroscopic Analysis: A thorough characterization using modern spectroscopic techniques is essential.

NMR Spectroscopy (¹H and ¹³C): Would provide detailed information about the connectivity and chemical environment of the atoms. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy: Would help identify the characteristic vibrational frequencies of the C=C and C-Cl bonds.

Mass Spectrometry (MS): Would determine the molecular weight and fragmentation pattern, confirming the compound's identity.

A hypothetical table of predicted spectroscopic data is presented below to guide future experimental work.

Spectroscopic Data (Hypothetical)
¹H NMR Predicted chemical shifts (ppm) and multiplicities for the different proton environments.
¹³C NMR Predicted chemical shifts (ppm) for the unique carbon atoms.
IR Spectroscopy Expected absorption bands (cm⁻¹) for key functional groups (C=C, C-Cl, C-H).
Mass Spectrometry Predicted molecular ion peak (m/z) and major fragmentation patterns.

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-3-methylidenepentane, and how do reaction conditions influence yield?

The synthesis of chlorinated alkanes like this compound often employs alkylation or halogenation strategies. For example, Grignard reagents coupled with chlorinating agents (e.g., HCl) can yield branched chloroalkanes. Reaction temperature and solvent polarity critically affect regioselectivity and byproduct formation. Gas chromatography (GC) with SE-30 or OV-1 capillary columns is recommended for purity analysis .

Q. How can spectroscopic techniques characterize this compound’s structure?

Infrared (IR) spectroscopy identifies C-Cl stretching vibrations (~550–650 cm⁻¹) and alkene C=C bonds (~1640 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) provides fragmentation patterns; the molecular ion peak (m/z ~120) and chlorine isotope patterns (m/z 120/122 ≈ 3:1) confirm molecular weight and halogen presence. UV-Vis spectroscopy may detect conjugation effects in derivatives .

Q. What are the key physical properties (e.g., boiling point, density) of this compound?

Predicted properties include a boiling point of ~157.8°C and density of ~0.83 g/cm³, based on analogs like 3-Chloro-3-methylpentane. Experimental validation using differential scanning calorimetry (DSC) and densimetry is advised, noting deviations due to isomerization or impurities .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in elimination vs. substitution reactions?

The methylidene group introduces steric hindrance, favoring elimination (e.g., dehydrohalogenation to form alkenes) over SN2 substitution. Kinetic studies using polar aprotic solvents (e.g., DMSO) and nucleophiles (e.g., KOH) can quantify activation energies. Gas-phase ion energetics data and reaction thermochemistry (ΔH, ΔS) provide mechanistic insights .

Q. What analytical challenges arise in quantifying trace impurities of this compound in complex mixtures?

Co-elution with structural isomers (e.g., 3-Chloro-2-methylpentane) complicates GC analysis. Advanced methods like GC×GC-TOF/MS or retention index matching using SE-30 columns improve resolution. Statistical analysis (e.g., ANOVA) of retention time reproducibility under varying temperatures (40–80°C) is critical .

Q. How can computational chemistry predict the thermodynamic stability of this compound isomers?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometries and calculate Gibbs free energy (ΔG) for isomerization. Compare computed IR spectra with experimental data to validate models. Studies on methylchloropentane analogs show ΔG differences of ~2–5 kJ/mol between isomers .

Data Contradiction and Validation

Q. Discrepancies in reported boiling points: How to resolve conflicting data?

Discrepancies may arise from purification methods (e.g., distillation efficiency) or instrument calibration. Validate via collaborative trials using standardized protocols (e.g., ASTM D5399). For example, NIST’s HP-GC/MS/IRD data for 3-Chloro-3-methylpentane (boiling point 54°C) serves as a reference .

Safety and Environmental Considerations

Q. What safety protocols are recommended for handling this compound?

Limited toxicity data necessitate precautions: use fume hoods, PPE (gloves, goggles), and avoid inhalation. First aid for skin contact involves immediate washing with soap/water. Ecological risks (persistence, bioaccumulation) remain uncharacterized; follow EPA guidelines for disposal .

Methodological Recommendations

Technique Application Key Parameters References
GC-MSPurity analysisSE-30 column, 40–80°C gradient
IR SpectroscopyFunctional groupsResolution ≥4 cm⁻¹, KBr pellets
DFT CalculationsIsomer stabilityB3LYP/6-311+G(d,p), solvent models

Q. Notes

  • Use IUPAC names consistently; do not abbreviate chemical terms.
  • Cross-validate data with NIST Chemistry WebBook or peer-reviewed journals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.